molecular formula C13H11NO5 B2453232 1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone CAS No. 886502-63-2

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone

Cat. No.: B2453232
CAS No.: 886502-63-2
M. Wt: 261.233
InChI Key: REAIQYXRHXFAII-UHFFFAOYSA-N
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Description

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methoxy-nitrophenyl group and an ethanone moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Scientific Research Applications

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-(2-Methoxy-4-aminophenyl)furan-2-yl)ethanone.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methoxy group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern can result in distinct biological activities and chemical behavior compared to its analogs.

Properties

IUPAC Name

1-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-8(15)11-5-6-12(19-11)10-4-3-9(14(16)17)7-13(10)18-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAIQYXRHXFAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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